

Spectroscopic Characterization of Chloroindazoles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-chloro-2H-indazole*

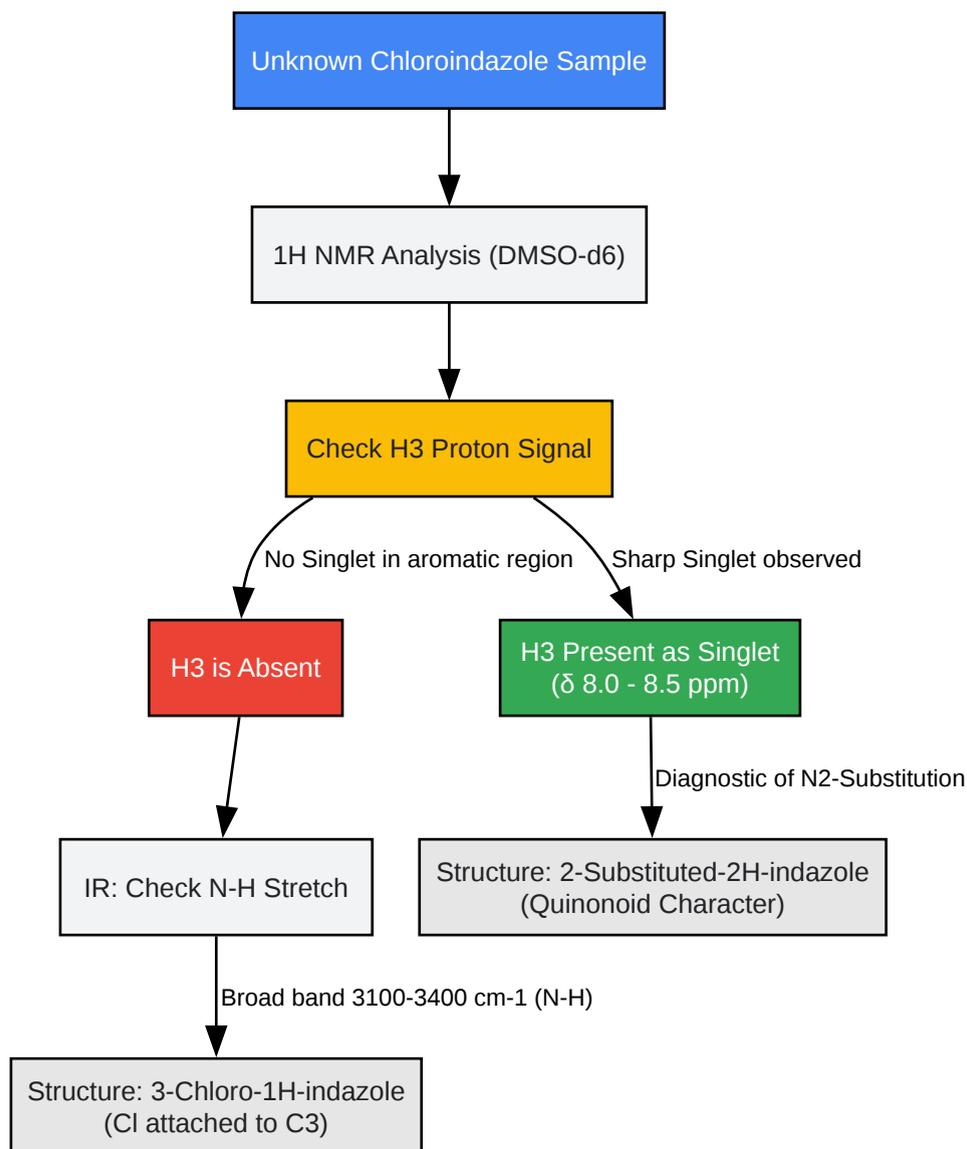
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Part 1: Structural Isomerism & Diagnostic Logic[1]

The core challenge in indazole chemistry is distinguishing between the benzenoid 1H-tautomer and the quinonoid 2H-tautomer.[1] While 1H is thermodynamically favored in the unsubstituted core, substitution at N2 locks the system into the 2H-quinonoid form, drastically altering the NMR signature.

Diagnostic Flowchart (Graphviz)



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Figure 1: Decision logic for assigning indazole regiochemistry.

Part 2: Spectroscopic Data of 3-Chloro-1H-indazole

CAS: 29110-74-5 | Formula: C

H

ClN

| MW: 152.58 Da[1]

This is the most common stable chloroindazole.^[1] The chlorine is at the C3 position.^[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

or CDCl

^[1]^[2]

Nucleus	Shift (ppm)	Multiplicity	Assignment	Mechanistic Insight
H	13.0 - 13.5	Broad Singlet	NH (1)	Highly exchangeable; shift varies with concentration/solvent.
H	7.65	Doublet (Hz)	H4	Deshielded by proximity to C3-Cl (peri-effect).[1]
H	7.55	Doublet (Hz)	H7	Typical aromatic doublet.
H	7.40	Triplet (Hz)	H6	-
H	7.20	Triplet (Hz)	H5	-
C	141.0	Quaternary	C7a	Bridgehead carbon.[1]
C	134.5	Quaternary	C3-Cl	Diagnostic: Significant upfield shift compared to unsubstituted C3 (134 vs 145 ppm) due to heavy atom effect of Cl.
C	127.0	CH	C6	-
C	120.5	CH	C5	-

C	119.5	CH	C4	-
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C	110.5	CH	C7	-
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Mass Spectrometry (MS)

Ionization: ESI+ or EI

- Molecular Ion (
): 152.0 (100%), 154.0 (33%).[\[1\]](#)
 - Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single Chlorine atom (
Cl /
Cl).
- Fragmentation (EI):
 - 117 (
): Loss of Cl radical.[\[1\]](#)
 - 90 (
): Subsequent loss of HCN/N
from the ring.[\[1\]](#)

Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR

- 3100–3400 cm
: Broad, medium intensity (N-H stretch).[\[1\]](#) Absence of this band suggests N-substitution.[\[1\]](#)
- 1620 cm

: C=N stretch (Indazole ring).[1]

- 740–750 cm

: C-Cl stretch (often obscured by aromatic out-of-plane bending, but distinct in fingerprint).[1]

Part 3: Characterization of 2-Substituted-2H-Indazoles

If your "2-chloro" compound refers to a 2H-indazole scaffold (e.g., 2-(4-chlorophenyl)-2H-indazole), the spectral signature is distinctively different due to the fixed quinonoid structure.[1]

Diagnostic Marker: The H3 Singlet

In 2-substituted indazoles, the proton at position 3 (H3) becomes a highly diagnostic singlet.

Feature	1H-Indazole (Benzenoid)	2H-Indazole (Quinonoid)
H3 Signal	8.0 - 8.1 ppm	8.3 - 8.8 ppm (Deshielded)
UV-Vis ()	~250-260 nm	~290-310 nm (Red-shifted due to extended conjugation)
C3 Shift	~134 ppm	~120-125 ppm

Data for 2-(4-chlorophenyl)-2H-indazole (Representative Drug Scaffold):

- ¹H NMR (CDCl₃)

):

8.37 (s, 1H, H3), 7.85 (d, 2H, Ar-H), 7.77 (d, 1H, H7), 7.50 (d, 2H, Ar-H), 7.33 (t, 1H), 7.12 (t, 1H).

- ¹³C NMR:

122.1 (C3), 150.0 (C7a).[1] Note the C3 shift is significantly different from the 3-chloro derivative.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1H-indazole (Standard)

This protocol ensures the chlorination occurs at C3, avoiding N-chlorination instability.^[1]

- Reagents: 1H-Indazole (1.0 eq), Sodium Hypochlorite (NaOCl) or -Chlorosuccinimide (NCS).^[1]
- Solvent: Acetonitrile (ACN) or NaOH (aq).^[1]
- Procedure:
 - Dissolve 1H-indazole in ACN.^[1]
 - Add NCS (1.1 eq) portion-wise at room temperature.^[1]
 - Heat to 60°C for 4 hours.
 - Workup: Dilute with water, filter the precipitate.
 - Purification: Recrystallization from ethanol/water.^[1]
- Validation: Check for disappearance of H3 singlet (8.0) in NMR.^{[1][3][4][5][6]}

Protocol B: Differentiating N-Cl vs C-Cl (Chemical Test)

If you suspect you have the unstable

-chloro-indazole (**2-chloro-2H-indazole**):

- KI Starch Test:
 - halo compounds act as oxidants.^[1]
 - Dissolve a small amount of sample in ethanol.^[1]

- Add aqueous Potassium Iodide (KI) and starch solution.[1]
- Positive Result: Immediate blue/black color (release of I) indicates N-Cl bond.[1]
- Negative Result: No color change indicates C-Cl bond (3-chloro-1H-indazole is stable and non-oxidizing).[1]

Part 5: References

- Tautomerism and NMR Assignments:
 - Fruchier, A., et al. "13C NMR of indazoles." Chemistry of Heterocyclic Compounds 31.9 (1995): 1006-1026.[1][7] [Link](#)
- Synthesis of 3-Chloroindazoles:
 - Beilstein Journals.[1] "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles." Beilstein J. Org.[1] Chem. (2022).[1][8] [Link](#)
- 2-Substituted Indazoles (ER Ligands):
 - Feri, M., et al. "Chloroindazole based estrogen receptor ligands... promote functional remyelination." [9] Scientific Reports 15 (2025).[1][9] [Link](#)
- General Spectral Data:
 - PubChem Compound Summary for CID 95894 (3-Chloro-1H-indazole).[1] [Link](#)

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- To cite this document: BenchChem. [Spectroscopic Characterization of Chloroindazoles: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b372650#spectroscopic-data-nmr-ir-ms-of-2-chloro-2h-indazole\]](https://www.benchchem.com/product/b372650#spectroscopic-data-nmr-ir-ms-of-2-chloro-2h-indazole)

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